REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][O:10][CH3:11])=[CH:4][N:3]=1.C([Li])(C)(C)C.[I:17]I.O>C1COCC1>[F:1][C:2]1[CH:7]=[C:6]([I:17])[C:5]([O:8][CH2:9][O:10][CH3:11])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=C(C=C1)OCOC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stir the mixture for an additional half an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stir for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
EXTRACTION
|
Details
|
Extract the solution with ethyl acetate three times
|
Type
|
WASH
|
Details
|
Wash the organic layer with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the mixture over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the solution in vacuo to a brown solid
|
Type
|
CUSTOM
|
Details
|
Triturate the brown solid with hexane
|
Type
|
FILTRATION
|
Details
|
Filter
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=C(C(=C1)I)OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 52.8% | |
YIELD: CALCULATEDPERCENTYIELD | 52.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |